molecular formula C7H10O3 B2854466 Methyl 3-methyl-4-oxopent-2-enoate CAS No. 53663-12-0

Methyl 3-methyl-4-oxopent-2-enoate

Cat. No. B2854466
CAS RN: 53663-12-0
M. Wt: 142.154
InChI Key: JDAODWYVSFNKRR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxopent-2-enoate is a chemical compound with the IUPAC name methyl (2E)-3-methyl-4-oxo-2-pentenoate . It has a molecular weight of 142.15 . It is in liquid form .


Molecular Structure Analysis

The InChI code for Methyl 3-methyl-4-oxopent-2-enoate is 1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+ . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Methyl 3-methyl-4-oxopent-2-enoate is a liquid at room temperature . It has a molecular weight of 142.15 . The compound is stored at a temperature of 4 degrees Celsius .

properties

IUPAC Name

methyl (E)-3-methyl-4-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAODWYVSFNKRR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-4-oxopent-2-enoate

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